molecular formula C12H22FNO B167201 Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2S*,3R*),2alpha,5beta]]-(9CI) CAS No. 136734-70-8

Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2S*,3R*),2alpha,5beta]]-(9CI)

Cat. No. B167201
M. Wt: 215.31 g/mol
InChI Key: WJZJHPNNPHRHER-XWLWVQCSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2S*,3R*),2alpha,5beta]]-(9CI) is a chemical compound that belongs to the pyrrolidine family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science.

Mechanism Of Action

The mechanism of action of Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2S*,3R*),2alpha,5beta]]-(9CI) is not fully understood. However, studies have suggested that the compound may inhibit the activity of enzymes involved in tumor growth and viral replication. The compound may also interact with cellular membranes and disrupt their function.

Biochemical And Physiological Effects

Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2S*,3R*),2alpha,5beta]]-(9CI) has been shown to exhibit a range of biochemical and physiological effects. Studies have suggested that the compound may induce apoptosis in cancer cells, inhibit viral replication, and modulate immune function. The compound has also been shown to have anti-inflammatory and analgesic effects.

Advantages And Limitations For Lab Experiments

Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2S*,3R*),2alpha,5beta]]-(9CI) has several advantages for lab experiments. It is readily synthesized and purified, making it easily accessible for research purposes. The compound has also been shown to exhibit potent biological activity, making it a promising candidate for drug development. However, the limitations of the compound include its toxicity and potential side effects, which need to be carefully evaluated in preclinical studies.

Future Directions

There are several future directions for research on Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2S*,3R*),2alpha,5beta]]-(9CI). One direction is to investigate the compound's potential as a chiral building block in the synthesis of pharmaceuticals. Another direction is to explore the compound's mechanism of action and its potential use in cancer and viral therapy. Additionally, further studies are needed to evaluate the compound's toxicity and side effects in preclinical models. Finally, the compound's potential applications in material science, such as in the synthesis of polymers and nanomaterials, should also be explored.
Conclusion:
In conclusion, Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2S*,3R*),2alpha,5beta]]-(9CI) is a promising compound with potential applications in medicinal chemistry and material science. Its synthesis method has been optimized, and its mechanism of action and biochemical and physiological effects have been extensively studied. The compound has several advantages for lab experiments, but its limitations, such as toxicity and potential side effects, need to be carefully evaluated. Future research directions include exploring the compound's potential as a chiral building block, investigating its mechanism of action, evaluating its toxicity and side effects, and exploring its potential applications in material science.

Synthesis Methods

The synthesis of Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2S*,3R*),2alpha,5beta]]-(9CI) involves the reaction of 1,3-dimethyl-2-imidazolidinone with 2-fluoro-3-methyl-1-oxopentane in the presence of a base catalyst. This reaction leads to the formation of the desired pyrrolidine compound. The synthesis method has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2S*,3R*),2alpha,5beta]]-(9CI) has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent antitumor and antiviral activities. The compound has also been investigated for its potential use as a chiral building block in the synthesis of pharmaceuticals. In addition, Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2S*,3R*),2alpha,5beta]]-(9CI) has been used as a ligand in coordination chemistry.

properties

CAS RN

136734-70-8

Product Name

Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2S*,3R*),2alpha,5beta]]-(9CI)

Molecular Formula

C12H22FNO

Molecular Weight

215.31 g/mol

IUPAC Name

(2R,3S)-1-[(2S,5S)-2,5-dimethylpyrrolidin-1-yl]-2-fluoro-3-methylpentan-1-one

InChI

InChI=1S/C12H22FNO/c1-5-8(2)11(13)12(15)14-9(3)6-7-10(14)4/h8-11H,5-7H2,1-4H3/t8-,9-,10-,11+/m0/s1

InChI Key

WJZJHPNNPHRHER-XWLWVQCSSA-N

Isomeric SMILES

CC[C@H](C)[C@H](C(=O)N1[C@H](CC[C@@H]1C)C)F

SMILES

CCC(C)C(C(=O)N1C(CCC1C)C)F

Canonical SMILES

CCC(C)C(C(=O)N1C(CCC1C)C)F

synonyms

Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2S*,3R*),2alpha,5beta]]- (9CI)

Origin of Product

United States

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